BenchChemオンラインストアへようこそ!

Methyl 4-fluoro-2-hydroxybenzoate

Fragrance chemistry Olfactory threshold Wintergreen replacement

Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1), also referred to as methyl 4-fluorosalicylate or 4-fluoro-2-hydroxybenzoic acid methyl ester, is a fluorinated aromatic ester with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol. It belongs to the class of ortho-hydroxybenzoate esters in which a fluorine atom occupies the para position relative to the ester carbonyl.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 392-04-1
Cat. No. B149410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2-hydroxybenzoate
CAS392-04-1
Synonyms4-Fluoro-salicylic Acid Methyl Ester;  4-Fluoro-2-hydroxybenzoic Acid Methyl Ester
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)O
InChIInChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
InChIKeyWPWUDDDJTIZBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-2-hydroxybenzoate (CAS 392-04-1): A Regiospecific Fluorinated Salicylate Building Block for Pharmaceutical Intermediate Procurement


Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1), also referred to as methyl 4-fluorosalicylate or 4-fluoro-2-hydroxybenzoic acid methyl ester, is a fluorinated aromatic ester with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol . It belongs to the class of ortho-hydroxybenzoate esters in which a fluorine atom occupies the para position relative to the ester carbonyl. The compound is a white to off-white crystalline solid at ambient temperature with a melting point of 38–40 °C, a boiling point of approximately 224.7 °C at 760 mmHg, and a density of 1.309 g/cm³ . Its primary documented utility lies in its role as a regiospecific synthetic intermediate in two distinct pharmaceutical discovery programs: the preparation of benzo[d]isoxazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors, and the fragment-based discovery of hydroxy-indazole-carboxamides as inhibitors of heat shock protein 90 (Hsp90) [1]. Additionally, it serves as a key intermediate in the patented synthesis route of the FDA-approved BCL-2 inhibitor venetoclax [2].

Why Methyl 4-Fluoro-2-hydroxybenzoate Cannot Be Replaced by Other Fluorinated Salicylate Regioisomers in Procurement Specifications


The four regioisomeric methyl fluoro-hydroxybenzoates (fluoro at positions 3, 4, 5, or 6 relative to the ester) share identical molecular formulas and molecular weights of 170.14 g/mol, yet they are not functionally interchangeable. The position of the fluorine substituent on the aromatic ring dictates three critical differentiation parameters: olfactory potency and sensory character in fragrance applications, the regiochemical outcome of nucleophilic aromatic substitution reactions in pharmaceutical intermediate synthesis, and bulk physical state at ambient temperature which directly impacts handling, weighing accuracy, and formulation reproducibility [1]. Specifically, the 4-fluoro isomer delivers a wintergreen odor profile with a detection threshold more than five times lower than that of methyl salicylate and more than ten times lower than the 3-fluoro isomer, while the 3- and 5-fluoro isomers lack the sweetness aspect essential to the wintergreen sensory profile [2]. In the venetoclax synthetic route, the para-fluoro orientation is mechanistically required for the regiospecific piperazine displacement at the 4-position; alternative fluoro-substitution patterns would direct coupling to different ring positions, producing incorrect intermediates [3]. These distinctions mean that procurement of a non-specified regioisomer will result in either a functionally inactive fragrance ingredient or a synthetic intermediate incapable of yielding the target API.

Quantitative Differentiation Evidence for Methyl 4-Fluoro-2-hydroxybenzoate (CAS 392-04-1) Against Closest Analogs


Odor Detection Threshold: Methyl 4-Fluoro-2-hydroxybenzoate Demonstrates >5-Fold Superiority Over Methyl Salicylate and >10-Fold Over the 3-Fluoro Regioisomer

In a standardized gas chromatography-olfactometry (GC-O) assessment conducted with a trained panel, the odor threshold concentration of methyl 4-fluoro-2-hydroxybenzoate was determined to be more than 5 times lower than that of methyl salicylate (methyl 2-hydroxybenzoate, the current industry-standard wintergreen compound) and more than 10 times lower than that of methyl 3-fluoro-2-hydroxybenzoate, when measured under identical conditions as the absolute amount (ng) of compound delivered at the sniff port [1]. Furthermore, formulation replacement studies demonstrated that 0.2 parts of methyl 4-fluoro-2-hydroxybenzoate could replace 20 parts of methyl salicylate (a 100:1 replacement ratio) in both toothpaste and mouthwash flavor formulations while maintaining a sensory profile with very similar wintergreen characteristics [2]. Additionally, panelists confirmed that the sweetness aspect critical to the wintergreen sensory profile, which is present in methyl 4-fluoro-2-hydroxybenzoate and methyl 2-fluoro-6-hydroxybenzoate, is essentially absent in methyl 3-fluoro-2-hydroxybenzoate and methyl 5-fluoro-2-hydroxybenzoate [3].

Fragrance chemistry Olfactory threshold Wintergreen replacement Flavor formulation

Solid-State Handling Advantage: Methyl 4-Fluoro-2-hydroxybenzoate (MP 38–40 °C) vs. Low-Melting 5-Fluoro Isomer (MP 30–34 °C) and Liquid Methyl Salicylate (MP −8 °C)

Methyl 4-fluoro-2-hydroxybenzoate is a crystalline solid at standard ambient temperature (20–25 °C) with a melting point of 38–40 °C, enabling accurate gravimetric dispensing using standard laboratory balances without the need for heated equipment or solvent-assisted transfer . In contrast, methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4) exhibits a melting point of 30–34 °C, placing it in a borderline physical state where slight ambient temperature fluctuations can cause partial melting, stickiness, and compromised weighing precision . Methyl salicylate (CAS 119-36-8), the non-fluorinated parent compound, is a liquid at room temperature with a melting point of approximately −8 °C, requiring volumetric handling and introducing greater variability in small-scale formulation work . The 4-fluoro isomer's favorable solid-state profile provides superior long-term storage stability when kept in a cool, dry environment (recommended 2–8 °C), with suppliers routinely providing batch-specific certificates of analysis confirming 98% purity by HPLC and identity by NMR .

Solid-state chemistry Formulation handling Weighing accuracy Storage stability

Regiochemical Specificity in Venetoclax Synthesis: Only the 4-Fluoro Isomer Enables Correct Piperazine Displacement for the BCL-2 Inhibitor Intermediate

The patented synthetic route to the FDA-approved BCL-2 inhibitor venetoclax (Venclexta®) proceeds through a convergent strategy in which methyl 4-fluoro-2-hydroxybenzoate (designated compound II in the patent) serves as an essential intermediate [1]. In this route, 2,4-difluorobenzoic acid is first converted to methyl 4-fluoro-2-hydroxybenzoate via sequential hydroxylation and methyl esterification; the 4-fluoro substituent then undergoes nucleophilic aromatic substitution (SNAr) with piperazine to yield methyl 4-(piperazin-1-yl)salicylate (compound III), reported with a crude yield of 90% [2]. The para relationship between the fluorine leaving group and the ester carbonyl is mechanistically essential: the electron-withdrawing ester group activates the ring toward SNAr at the para position, while the ortho-hydroxyl group provides additional activation through resonance. The 3-fluoro and 5-fluoro regioisomers would direct displacement to different ring positions (meta to the ester), yielding constitutional isomers that cannot converge to the venetoclax core structure . This regiospecific requirement has been validated across multiple independent venetoclax process chemistry patents and publications [3].

Venetoclax synthesis BCL-2 inhibitor Nucleophilic aromatic substitution Regiochemistry Pharmaceutical intermediate

Dual-Program Synthetic Intermediacy: A Single Building Block Serving Both DAAO Inhibitor and Hsp90 Inhibitor Discovery Pipelines

Methyl 4-fluoro-2-hydroxybenzoate is documented as a synthetic precursor in two mechanistically and therapeutically distinct drug discovery programs: (1) the synthesis of benzo[d]isoxazol-3-ol derivatives as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the regulation of brain D-serine levels and glutamatergic neurotransmission, relevant to neurological and psychiatric disorders ; and (2) the fragment-based discovery of hydroxy-indazole-carboxamides as novel small-molecule inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone validated as an oncology target [1]. In the Hsp90 program, fragments derived from this salicylate scaffold were selected by computational docking, confirmed in biochemical assays, and advanced through X-ray crystallographic structure determination, ultimately yielding 3-benzylindazole derivatives with significantly improved affinity and anti-proliferative effects across multiple human cancer cell lines [2]. While no single comparator compound matches this precise dual-application profile, methyl salicylate—the non-fluorinated parent—is used almost exclusively in fragrance/flavor applications and lacks the fluorine-enabled synthetic versatility that allows the 4-fluoro analog to participate in both cyclization to benzo[d]isoxazol-3-ol and elaboration to hydroxy-indazole-carboxamides [3].

D-Amino acid oxidase DAAO inhibitor Hsp90 inhibitor Fragment-based drug discovery Medicinal chemistry building block

Computed Physicochemical Property Differentiation: Fluorine Substitution Reduces LogP by Approximately 1.2 Units Relative to Non-Fluorinated Methyl Salicylate

Methyl 4-fluoro-2-hydroxybenzoate exhibits a computed LogP value of approximately 1.32 with a topological polar surface area (tPSA) of 46.53 Ų [1]. In comparison, methyl salicylate (methyl 2-hydroxybenzoate), the non-fluorinated parent compound, has a computed LogP ranging from 2.23 to 2.55 depending on the computational method employed, with an identical tPSA of 46.53 Ų [2]. The approximately 1.2 LogP unit reduction conferred by the para-fluoro substituent reflects the electronegative character of fluorine, which increases overall molecular polarity without altering the hydrogen-bonding pharmacophore (one H-bond donor, four H-bond acceptors in the fluorinated compound vs. one donor and three acceptors in methyl salicylate) [3]. This lipophilicity modulation has practical implications: the lower LogP of the 4-fluoro compound predicts earlier elution on reversed-phase HPLC (C18 columns) relative to methyl salicylate, and altered partitioning behavior in liquid-liquid extraction workflows commonly employed in intermediate purification . While not a primary procurement driver in isolation, these reproducible physicochemical differences support analytical method development and quality control consistency across synthetic batches.

Lipophilicity LogP Polar surface area Drug-likeness Chromatographic behavior

Commercial Purity Benchmark: 98% Standard Purity with Multi-Technique Batch QC (NMR, HPLC, GC) from Multiple Independent Suppliers

Methyl 4-fluoro-2-hydroxybenzoate is commercially supplied at a standard purity specification of 98% (minimum) by multiple independent chemical vendors, with batch-specific quality control documentation including NMR (¹H and/or ¹³C), HPLC, and GC analyses routinely available . For example, Bidepharm (CAS 392-04-1, product BD138979) provides 98% purity with batch QC certificates including NMR, HPLC, and GC . JK Chemical/Leyan (product 1031659) similarly lists 98% purity , and Delta-B Chemical confirms 98% standard purity with molecular characterization . By comparison, the 5-fluoro regioisomer (CAS 391-92-4) is typically offered at 97% purity and the 3-fluoro regioisomer (CAS 70163-98-3) at 98% purity, but with fewer suppliers providing multi-technique batch QC [1]. While purity specifications alone do not strongly differentiate the compound, the availability of 98% purity with comprehensive, multi-technique analytical characterization from multiple independent suppliers reduces single-source procurement risk and supports the documentation requirements of medicinal chemistry laboratories and kilo-lab synthesis operations.

Purity specification Quality control Batch consistency GMP intermediate Procurement

Recommended Procurement-Centric Application Scenarios for Methyl 4-Fluoro-2-hydroxybenzoate (CAS 392-04-1)


Regulatory De-Risked Wintergreen Fragrance/Flavor Formulation: Direct Replacement of Methyl Salicylate at a 100:1 Use-Level Advantage

Methyl salicylate, the current industry-standard wintergreen flavor compound, is classified as a CMR Category 2 substance under EU regulations, creating regulatory risk for consumer product formulators [8]. Methyl 4-fluoro-2-hydroxybenzoate has been experimentally demonstrated to replicate the wintergreen sensory profile—including the critical sweetness aspect—at a 100:1 lower use level (0.2 parts replacing 20 parts methyl salicylate), as validated in toothpaste (1.2 wt% dosage) and mouthwash (0.3 wt% dosage) prototype formulations [9]. The compound's >5-fold lower odor detection threshold relative to methyl salicylate and >10-fold lower threshold relative to methyl 3-fluoro-2-hydroxybenzoate, measured by standardized GC-O panel assessment, provides quantitative justification for the reduced incorporation level . For procurement teams sourcing fragrance ingredients for oral care, confectionery, or fine fragrance applications, this compound offers a measurable use-level reduction that simultaneously lowers cost-in-use and toxicological exposure burden.

Key Regiospecific Intermediate for Venetoclax and Structurally Related BCL-2 Inhibitor Synthesis at Multi-Kilo Scale

The venetoclax synthetic route disclosed in patent CN107501260A explicitly requires methyl 4-fluoro-2-hydroxybenzoate as compound II, which undergoes SNAr with piperazine (3.0 equiv) in DMSO at room temperature to yield the piperazine-coupled intermediate III in 90% crude yield at a demonstrated scale of 400 g substrate input [8]. The para-fluoro substitution pattern is mechanistically essential: the electron-withdrawing ester carbonyl activates the ring for nucleophilic displacement specifically at the 4-position, and alternative fluoro regioisomers (3-fluoro, 5-fluoro, or 2-fluoro-6-hydroxy) would direct coupling to different positions, producing constitutional isomers incapable of converging to the venetoclax core structure [9]. The compound's 98% standard purity with NMR/HPLC/GC batch QC makes it suitable for GMP intermediate manufacturing . Procurement teams supporting generic API manufacturing or process chemistry development for BCL-2 inhibitors should specify the 4-fluoro isomer exclusively, as substitution with any other regioisomer will result in complete synthetic failure of the venetoclax route.

Precursor for Benzo[d]isoxazol-3-ol DAAO Inhibitor Libraries in CNS Drug Discovery Programs

D-Amino acid oxidase (DAAO) is a validated target for neurological and psychiatric disorders due to its role in metabolizing D-serine, an essential co-agonist of the NMDA receptor [8]. Methyl 4-fluoro-2-hydroxybenzoate has been used as a synthetic precursor to prepare benzo[d]isoxazol-3-ol derivatives, a scaffold class from which the potent DAAO inhibitor 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was developed, exhibiting submicromolar IC₅₀ values and demonstrating in vivo efficacy in rat pain models with 50% pain prevention at 0.06 μg (approximately 5-fold the potency of morphine) [9]. The 4-fluoro substituent on the salicylate ester provides a synthetic handle for further derivatization and may influence the electronic properties of the resulting benzisoxazol-3-ol core . For medicinal chemistry groups synthesizing DAAO inhibitor libraries or conducting structure-activity relationship (SAR) studies around the benzo[d]isoxazol-3-ol scaffold, methyl 4-fluoro-2-hydroxybenzoate offers a direct entry point with established precedent in the peer-reviewed literature.

Fragment-Based Hsp90 Inhibitor Discovery: A Fluorinated Salicylate Building Block with Documented Co-Crystal Structures (PDB 4EFT, 4EEH)

In the fragment-based discovery of hydroxy-indazole-carboxamides as Hsp90 inhibitors (Bioorg. Med. Chem. Lett. 2012, 22:4396–4403, PMID 22632933), methyl 4-fluoro-2-hydroxybenzoate served as a starting material for generating fragment libraries that were screened by computational docking, validated in biochemical assays, and advanced through X-ray co-crystallization with the Hsp90 N-terminal domain [8]. The resulting co-crystal structures (PDB entries 4EFT and 4EEH) revealed key binding interactions that guided the fragment evolution process from high-micromolar fragment hits (IC₅₀ = 85 μM for the early fragment in PDB 4EFT) to optimized 3-benzylindazole derivatives with significantly improved affinity and anti-proliferative effects in human cancer cell lines [9]. For structure-based drug design teams working on Hsp90 or related molecular chaperone targets, procuring methyl 4-fluoro-2-hydroxybenzoate provides access to a building block with a published trajectory from fragment hit to lead compound, supported by deposited crystallographic data that can inform ongoing medicinal chemistry optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-fluoro-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.